molecular formula C21H39N3O7 B13756035 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol CAS No. 51658-22-1

2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol

Katalognummer: B13756035
CAS-Nummer: 51658-22-1
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: XWRUCIJUEHCQDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol is a chemical compound with the molecular formula C21H39N3O7 and a molecular weight of 445.55 . This compound is known for its unique structure, which includes three bis(2-hydroxyethyl)amino groups attached to a phenol ring. It is used in various scientific and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and bis(2-hydroxyethyl)amine. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where phenol, formaldehyde, and bis(2-hydroxyethyl)amine are mixed under specific conditions. The reaction mixture is then subjected to separation and purification processes to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated derivatives .

Wirkmechanismus

The mechanism of action of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol involves its interaction with specific molecular targets. The hydroxyl and amino groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, stabilize protein structures, and facilitate the formation of complex molecular assemblies .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol is unique due to its combination of hydroxyl and amino groups, which provide versatile chemical reactivity and the ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring precise control over chemical interactions and stability .

Eigenschaften

CAS-Nummer

51658-22-1

Molekularformel

C21H39N3O7

Molekulargewicht

445.5 g/mol

IUPAC-Name

2,4,6-tris[[bis(2-hydroxyethyl)amino]methyl]phenol

InChI

InChI=1S/C21H39N3O7/c25-7-1-22(2-8-26)15-18-13-19(16-23(3-9-27)4-10-28)21(31)20(14-18)17-24(5-11-29)6-12-30/h13-14,25-31H,1-12,15-17H2

InChI-Schlüssel

XWRUCIJUEHCQDD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1CN(CCO)CCO)O)CN(CCO)CCO)CN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.